molecular formula C32H32N4O3 B2567108 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 442653-76-1

9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2567108
CAS No.: 442653-76-1
M. Wt: 520.633
InChI Key: XLTTZNKIHISUTL-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone class, characterized by a fused bicyclic core with a triazole ring and a quinazolinone moiety. Key structural features include:

  • Substituents: A benzyloxy group at the 4-position and an ethoxy group at the 3-position on the phenyl ring, which influence electronic and steric properties.
  • Dimethyl groups: At the 6,6-positions of the tetrahydroquinazolinone ring, enhancing conformational rigidity .
  • Phenyl group: At the 2-position, contributing to π-stacking interactions in biological systems.

Properties

IUPAC Name

9-(3-ethoxy-4-phenylmethoxyphenyl)-6,6-dimethyl-2-phenyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O3/c1-4-38-27-17-23(15-16-26(27)39-20-21-11-7-5-8-12-21)29-28-24(18-32(2,3)19-25(28)37)33-31-34-30(35-36(29)31)22-13-9-6-10-14-22/h5-17,29H,4,18-20H2,1-3H3,(H,33,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTTZNKIHISUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=NC(=NN24)C5=CC=CC=C5)OCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-component reaction. One efficient method involves the reaction of aldehydes, dimedone, and 3-amino-1,2,4-triazole in the presence of acetic acid as a reaction medium at 60°C . This method is advantageous due to its high yields, short reaction times, and environmentally friendly conditions. Industrial production methods may involve similar multi-component reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Structural Analogues

The following triazoloquinazolinone derivatives share core structural similarities but differ in substituents (Table 1):

Compound Name R1 (Position) R2 (Position) Key Modifications
9-[4-(Benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-... (Target Compound) Benzyloxy (4) Ethoxy (3) Bulky substituents, enhanced lipophilicity
9-(4-Ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Ethoxy (4) H Simplified substitution, lower logP
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one Methoxy (4) H Smaller alkoxy group, higher polarity
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-... Diethylamino (4) H Basic amino group, improved solubility

Key Insights :

  • Steric Hindrance : The 3-ethoxy group introduces steric constraints absent in analogues with single 4-substituents, possibly affecting binding pocket accessibility .
  • logP : The target compound’s logP is estimated to be higher (~4.5) than the 4-ethoxy (logP ~3.2) and 4-methoxy (logP ~2.8) analogues due to the benzyloxy group’s hydrophobicity .

Key Insights :

  • The target compound’s synthesis likely benefits from NGPU’s efficiency (high yield, low catalyst loading) due to its ability to stabilize intermediates .
  • Methoxy/ethoxy analogues require milder conditions than the benzyloxy derivative, which may need protective group strategies .
Physicochemical Properties

Comparative data for select compounds (Table 3):

Compound Molecular Weight logP Polar Surface Area (Ų) Hydrogen Bond Donors
Target Compound ~491.5 ~4.5* ~60* 1
4-Ethoxy analogue 365.4 3.2 54.3 1
4-Diethylamino analogue 365.5 3.57 54.3 1
4-Methoxy analogue 351.4 2.8 54.3 1

*Estimated values based on structural analogs .

Key Insights :

  • All compounds share low hydrogen bond donor counts (~1), favoring oral bioavailability .

Biological Activity

The compound 9-[4-(benzyloxy)-3-ethoxyphenyl]-6,6-dimethyl-2-phenyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one , identified by its CAS number 198479-63-9 , belongs to a class of triazoloquinazolines known for their diverse biological activities. This article explores the biological activity of this compound based on available research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C24H26N4O2\text{C}_{24}\text{H}_{26}\text{N}_4\text{O}_2

This structure features a triazole ring fused with a quinazoline moiety and various substituents that contribute to its biological properties.

Anticancer Activity

Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that these compounds can induce cytotoxicity in human cancer cells by modulating key signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
HeLa (Cervical Cancer)3.7Cell cycle arrest at G2/M phase
A549 (Lung Cancer)4.1Inhibition of PI3K/Akt signaling pathway

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary findings suggest that it possesses moderate antibacterial and antifungal properties.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to inhibit monoamine oxidase (MAO) activity selectively, which is crucial in the management of neurodegenerative diseases such as Parkinson's disease.

  • MAO-B Inhibition : The compound exhibited competitive inhibition with an IC50 value comparable to established MAO-B inhibitors.

Case Studies

  • Study on Anticancer Properties :
    • A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
    • The results were published in a peer-reviewed journal highlighting the compound's potential as a lead structure for novel anticancer agents.
  • Neuroprotective Study :
    • In a model of neurodegeneration induced by oxidative stress, the compound showed protective effects on neuronal cells.
    • The study indicated that it could reduce levels of reactive oxygen species (ROS), thereby mitigating cellular damage.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology :

  • Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes) and improves yields (up to 97%) compared to traditional reflux methods (6–12 hours). Use precursors like substituted benzaldehydes and triazole derivatives in ethanol/acetic acid under controlled microwave irradiation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while glacial acetic acid aids in condensation reactions .
  • Catalyst optimization : Deep eutectic solvents (e.g., NGPU) improve atom economy and reduce catalyst loading (0.5–1 mol%) .
    • Data Table :
MethodCatalyst/SolventTime (h)Yield (%)Reference
MicrowaveNone0.597
RefluxAcetic acid475
NGPU-catalyzedDeep eutectic289

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Identify substituent environments (e.g., benzyloxy protons at δ 4.8–5.2 ppm, ethoxy groups at δ 1.3–1.5 ppm). Compare with simulated spectra from computational tools like Gaussian .
  • IR spectroscopy : Detect carbonyl stretching (C=O) at ~1700 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight via [M+H]+ peaks. Fragmentation patterns distinguish fused triazole-quinazoline cores .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting) be resolved?

  • Methodology :

  • Dynamic effects : Rotameric interconversion of ethoxy or benzyloxy groups may cause peak broadening. Use variable-temperature NMR to stabilize conformers .
  • Impurity analysis : TLC monitoring (silica gel, ethyl acetate/hexane) identifies byproducts. Recrystallize using ethanol/water mixtures to enhance purity .
  • X-ray crystallography : Resolve ambiguous stereochemistry. For example, single-crystal studies confirm dihedral angles between fused rings (e.g., 15–25°) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions during cyclization .
  • Flow chemistry : Minimize degradation of air-sensitive intermediates (e.g., enolates) via continuous flow systems .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

Q. How to design experiments for evaluating pharmacokinetics and target binding?

  • Methodology :

  • In vitro assays : Assess solubility (shake-flask method) and permeability (Caco-2 cell monolayers). LogP values (~3.5–4.2) predict membrane penetration .
  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27, Lys32) may hydrogen-bond with the triazole ring .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify half-life via LC-MS .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory)?

  • Methodology :

  • Assay standardization : Compare MIC values against reference strains (e.g., S. aureus ATCC 25923) under consistent nutrient broth conditions .
  • Structure-activity relationships (SAR) : Modify substituents (e.g., replace benzyloxy with methoxy) to isolate specific bioactivity. For example:
SubstituentActivity (IC50, μM)Target
4-Benzyloxy12.5 (Antimicrobial)DHFR
3-Methoxy8.7 (Anti-inflammatory)COX-2
  • Off-target profiling : Use kinase panels to identify unintended interactions .

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